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Introduction

AB-2100 is an advanced, autologous T-cell therapy currently under clinical investigation for the
treatment of clear-cell renal cell carcinoma (ccRCC).[1][2] Developed by ArsenalBio, this
investigational therapy represents a significant step forward in the engineering of Chimeric
Antigen Receptor (CAR) T-cells, designed to overcome key challenges in treating solid tumors.
[1][2] AB-2100 is an Integrated Circuit T (ICT) cell product that incorporates multiple synthetic
biology modules to enhance its specificity, potency, and persistence within the tumor
microenvironment.[3][4] This guide provides a comprehensive technical overview of AB-2100,
including its molecular design, mechanism of action, manufacturing process, and preclinical
data, based on publicly available information.

Core Technology and Molecular Design

AB-2100 is engineered using ArsenalBio's proprietary CITE (CRISPR Integration of
Transgenes by Electroporation) technology.[2][5] This non-viral method allows for the precise
insertion of a large synthetic DNA cassette into a designated safe harbor locus in the T-cell
genome.[6][7] This approach ensures stable expression of the integrated genetic circuit while
minimizing the risks associated with viral vectors. The core components of the AB-2100
integrated circuit are:
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o A Sequential "AND" Logic Gate: This sophisticated targeting system requires the presence of
two distinct antigens to initiate T-cell killing, thereby increasing tumor specificity and reducing
the risk of on-target, off-tumor toxicity.[3][4]

o Priming Receptor (PrimeR): The first component of the logic gate is a priming receptor that
recognizes Prostate-Specific Membrane Antigen (PSMA).[3][4] PSMA is not only
expressed on prostate cancer cells but is also found on the neovasculature of many solid
tumors, including ccRCC.[8][9]

o Inducible CA9-Targeted CAR: The second component is a CAR that targets Carbonic
Anhydrase 9 (CA9), an antigen highly expressed on the surface of ccRCC cells.[7] The
expression of this CAR is transcriptionally regulated and is only induced upon the
engagement of the PrimeR with PSMA.[4]

o Tumor Microenvironment (TME) Armor: To enhance the resilience of the engineered T-cells
within the immunosuppressive TME, the AB-2100 construct includes a short hairpin RNA-
microRNA (shRNA-miR) module.[3][4] This module leads to the constitutive knockdown of
two key inhibitory receptors:

o FAS: A death receptor that can be triggered by its ligand (FasL) expressed on tumor cells,
leading to T-cell apoptosis.[3][4]

o TGFBR2: The receptor for Transforming Growth Factor-beta (TGF-[3), a potent
immunosuppressive cytokine abundant in the TME of ccRCC.[3][4][9]

¢ Synthetic Pathway Activator (SPA): To boost the cytotoxicity and persistence of the T-cells,
AB-2100 is equipped with a constitutive SPA.[3][4] This synthetic molecule is designed to
drive constitutive signaling through the STAT3 pathway, which is known to enhance T-cell
expansion and anti-tumor activity.[6][7]

Mechanism of Action

The multi-faceted design of AB-2100 results in a highly controlled and potent anti-tumor
response. The sequential "AND" logic gate ensures that the T-cells are only fully activated in
the presence of both PSMA and CA9, which are predicted to have limited co-expression in
normal tissues.[7] This dual-antigen recognition system is intended to minimize off-tumor
toxicity, a significant challenge in CAR T-cell therapy for solid tumors.[4]
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The proposed mechanism of action unfolds as follows:

Trafficking and Priming: Following intravenous infusion, the AB-2100 T-cells traffic to the
tumor site. Upon encountering PSMA on the tumor neovasculature, the PrimeR is engaged.

[6][7]

» CAR Expression: This priming event triggers the transcriptional activation and expression of
the CA9-targeted CAR.[3][4]

o Tumor Cell Recognition and Killing: The now-activated T-cell, expressing the CA9 CAR, can
recognize and kill adjacent ccRCC tumor cells that express CA9.[6][7]

e Enhanced Persistence and Function: The shRNA-mediated knockdown of FAS and TGFBR2
protects the AB-2100 cells from apoptosis and immunosuppression within the TME.[3][4]
Concurrently, the SPA-driven constitutive STAT3 signaling promotes their expansion and
sustained cytotoxic function.[6][7]

Preclinical Data Summary

A series of in vitro and in vivo preclinical studies have been conducted to evaluate the
specificity and potency of AB-2100. While detailed quantitative data from these studies are not
yet fully public, the key findings from conference presentations and publications are
summarized below.
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Experiment Type

Cell Lines/Models
Used

Key Findings Citations

In Vitro Cytotoxicity

Assays

Single (CA9+) and
dual antigen
(PSMA+CA9+)
expressing tumor cell
lines.

AB-2100 selectively

kills tumor cells

expressing both

PSMA and CA9, with [31[4]
no significant killing of

cells expressing only

CAO9.

Vascular Priming
Model

Co-culture of AB-2100
cells with PSMA-
expressing endothelial
cells (HUVEC) and

CA9+ tumor cells.

Co-culture with
PSMA-expressing

endothelial cells was

sufficient to induce [3][4]
CA9 CAR expression

and subsequent killing

of CA9+ tumor cells.

FAS Knockdown

Assessment

A FAS cross-linking

assay was performed.

The shRNA-miR

module effectively

protected the T-cells [3114]
from FAS-mediated

apoptosis.

In Vivo Dual-Flank

Xenograft Model

Mice bearing both
CA9+ and
PSMA+CA9+ tumors.

AB-2100
demonstrated
selective killing of the
dual-antigen
: [7]
expressing tumors,
with no significant
effect on the single-

antigen tumors.

In Vivo Xenograft
Models (ccRCC)

786-O and A498
subcutaneous

xenograft models.

AB-2100 containing [4]
both the shRNA-miR

and SPA modules

showed enhanced
anti-tumor activity. In

the A498 model, AB-
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2100 treatment led to
complete and durable

anti-tumor responses.

The presence of the

) SPA increased the
In Vivo Rechallenge -~ )
Not specified long-term functional [61[7]
Xenograft Model )
persistence of AB-

2100.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of AB-2100 have not
been publicly released. However, based on the available abstracts, the general methodologies
for the key experiments are outlined below.

In Vitro Cytotoxicity Assay

» Objective: To assess the dual-antigen specificity of the "AND" logic gate.

» Methodology: Standard cytotoxicity assays (e.g., chromium-51 release assay or similar
methods) were likely used. Effector cells (AB-2100) were co-cultured with target tumor cell
lines engineered to express CA9 alone or both PSMA and CA9. The extent of target cell lysis
was measured at various effector-to-target ratios.

Vascular Priming Co-culture Assay

o Objective: To model the priming of AB-2100 on tumor vasculature and subsequent tumor cell
killing.

» Methodology: A co-culture system was established where AB-2100 cells were incubated with
PSMA-expressing human umbilical vein endothelial cells (HUVECS). Following this priming
phase, CA9-expressing tumor cells were introduced into the co-culture. The primary
endpoints would have been the upregulation of CA9 CAR expression on the AB-2100 cells
(measured by flow cytometry) and the specific lysis of the CA9+ tumor cells.

FAS Cross-linking Assay
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» Objective: To confirm the functional consequence of FAS knockdown by the shRNA-miR
module.

o Methodology: This assay likely involved treating the engineered T-cells with a cross-linking
agent (e.g., an agonistic anti-FAS antibody) to induce FAS-mediated apoptosis. The viability
of AB-2100 cells (with FAS knockdown) would be compared to control T-cells (without FAS
knockdown) to demonstrate resistance to apoptosis.

In Vivo Xenograft Models

» Objective: To evaluate the in vivo efficacy, specificity, and persistence of AB-2100.
o Methodology:

o Dual-Flank Model: Immunocompromised mice were subcutaneously implanted with two
different tumor cell lines on opposite flanks: one expressing only CA9 and the other
expressing both PSMA and CA9. Mice were then treated with AB-2100, and tumor growth
was monitored on both flanks.

o cCcRCC Xenograft Models: Immunocompromised mice were subcutaneously implanted
with human ccRCC cell lines (786-O or A498). Once tumors were established, mice were
treated with a single intravenous infusion of AB-2100. Tumor volume was measured over
time to assess anti-tumor activity.

o Rechallenge Model: Mice that had experienced complete tumor regression after AB-2100
treatment were re-inoculated with tumor cells to assess the long-term persistence and
protective immunity conferred by the engineered T-cells.

Clinical Development

AB-2100 is currently being evaluated in a Phase 1/2, multi-center, open-label clinical trial
(NCT06245915) for the treatment of patients with recurrent advanced or metastatic clear-cell
renal cell carcinoma.[1][2] The first patient was dosed in April 2024.[2]

Clinical Trial Design

e Phase: Phase 1/2

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.mdpi.com/1422-0067/23/5/2878
https://pmc.ncbi.nlm.nih.gov/articles/PMC2733795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2733795/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Title: An Open-label, Multicenter Phase 1/2 Study to Evaluate the Safety and Efficacy of AB-
2100 in Patients With Recurrent Advanced or Metastatic Clear-cell Renal Cell Carcinoma
(ccRCCQC)

o Patient Population: Patients with ccRCC that has relapsed or is refractory to prior treatment
with a checkpoint inhibitor and a VEGF inhibitor.[1][2]

o Study Design: The trial consists of a dose-escalation phase (Phase 1) to determine the
maximum tolerated dose (MTD) and a dose-expansion phase (Phase 2) to further evaluate
safety and efficacy.[1][2]

o Enrollment: Approximately 60 patients are planned for Phase 1, with a total enrollment of up
to 130 patients across multiple sites in the United States.[1][2]

o Treatment Plan: Patients receive a single intravenous infusion of AB-2100 following
conditioning chemotherapy.[1][2]

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: AB-2100 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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